N-(2-chlorophenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide
Overview
Description
N-(2-chlorophenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chlorophenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]acetamide is 453.0913904 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antibacterial and Antimicrobial Activity
Research has shown that derivatives of thienopyrimidine, similar to the specified compound, exhibit significant antibacterial and antimicrobial potency. For instance, Kerru et al. (2019) prepared a series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives. These compounds demonstrated antibacterial potency against strains such as E. coli, B. subtilis, B. cereus, and K. pneumonia, with minimum inhibitory concentrations (MICs) of 3.25–6.25 μg/mL, comparing favorably with standard antibiotics like Gentamicin (Kerru et al., 2019).
Synthetic Pathways and Chemical Properties
The exploration of synthetic pathways and chemical properties of thienopyrimidine derivatives is another significant application area. The crystal structures of compounds related to the target molecule have been examined, revealing insights into their molecular conformations and interactions. For example, Subasri et al. (2016) studied the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, providing valuable information on their intramolecular N—H⋯N hydrogen bond stabilizing the molecule's folded conformation (Subasri et al., 2016).
Quantum Mechanical and Spectroscopic Studies
Quantum mechanical and spectroscopic studies offer deep insights into the electronic and structural aspects of thienopyrimidine derivatives. Mary et al. (2020) conducted vibrational spectroscopic studies and quantum mechanical investigations on benzothiazolinone acetamide analogs, potentially related to the specified compound. These studies provided data on vibrational signatures, electronic properties, and the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their utility in material science applications (Mary et al., 2020).
Heterocyclic Chemistry and Drug Discovery
In drug discovery, the study of heterocyclic compounds like the specified molecule provides valuable insights into developing new therapeutic agents. The synthesis and biological evaluation of thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents indicate their potential utility in creating new treatments. For example, Tolba et al. (2018) synthesized a series of thieno[2,3-d]pyrimidine derivatives, which showed significant activity against fungi, bacteria, and inflammation, highlighting the compound's relevance in medicinal chemistry (Tolba et al., 2018).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S/c1-2-11-30-16-9-7-15(8-10-16)17-13-31-22-21(17)23(29)27(14-25-22)12-20(28)26-19-6-4-3-5-18(19)24/h3-10,13-14H,2,11-12H2,1H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVYMNCYRQWDRMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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